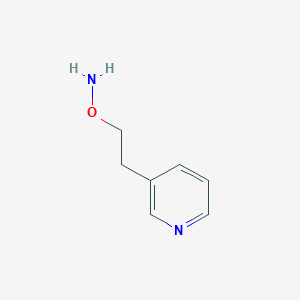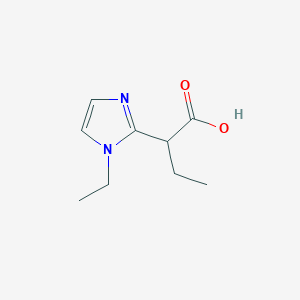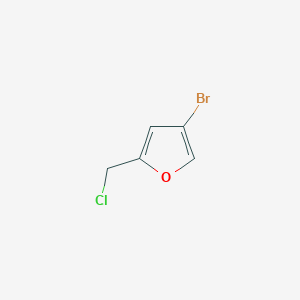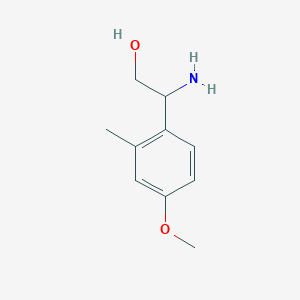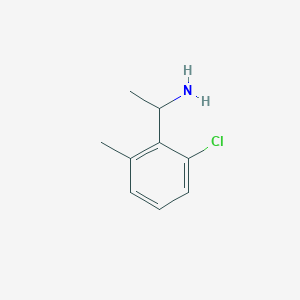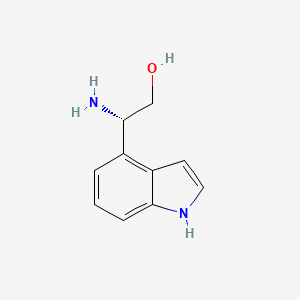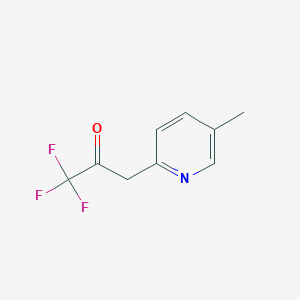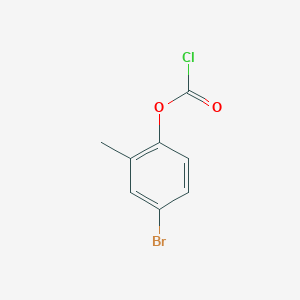
(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes a series of reactions including amination and cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This involves the replacement of one functional group with another. For example, halogenation can occur using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrolidinone derivative, while reduction could produce a more saturated amine compound.
Applications De Recherche Scientifique
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity. This binding can affect various cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Features additional carbonyl groups, leading to different reactivity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activity.
Uniqueness
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its pyridinyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H15Cl2N3 |
|---|---|
Poids moléculaire |
236.14 g/mol |
Nom IUPAC |
(3S)-1-pyridin-2-ylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H/t8-;;/m0../s1 |
Clé InChI |
UPUGVQFRUAILBT-JZGIKJSDSA-N |
SMILES isomérique |
C1CN(C[C@H]1N)C2=CC=CC=N2.Cl.Cl |
SMILES canonique |
C1CN(CC1N)C2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


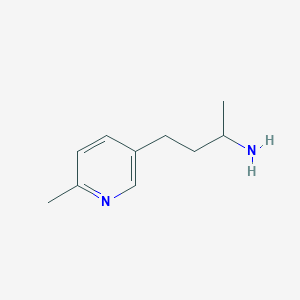
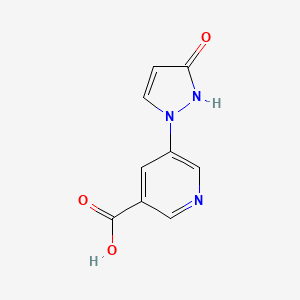
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)
